N'-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-8-6-11(7-9-13)16(20)18-17-10-12-4-3-5-14(22-2)15(12)19/h3-10,19H,1-2H3,(H,18,20)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJSHZQRAMTME-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131536-61-3 | |
| Record name | N'-(2-HYDROXY-3-METHOXYBENZYLIDENE)-4-METHOXYBENZOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 4-Methoxybenzohydrazide
The precursor 4-methoxybenzohydrazide is synthesized via hydrazinolysis of methyl 4-methoxybenzoate. In a representative procedure, methyl 4-methoxybenzoate (10 g) is refluxed with hydrazine hydrate (10 mL) in methanol (25 mL) for 6 hours. Excess reagents are evaporated, and the crude product is recrystallized from methanol, yielding 92% pure 4-methoxybenzohydrazide as needle-like crystals. This step is critical for ensuring high reactivity in subsequent condensation reactions.
Condensation with 2-Hydroxy-3-Methoxybenzaldehyde
Equimolar amounts of 4-methoxybenzohydrazide (2 mmol) and 2-hydroxy-3-methoxybenzaldehyde (2 mmol) are refluxed in methanol (20–25 mL) with a catalytic amount of acetic acid (0.1 mL) for 3–4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the crude product is recrystallized from methanol, yielding 78–92% of the target hydrazone. The acetic acid catalyst facilitates imine bond formation by polarizing the carbonyl group of the aldehyde.
Table 1: Conventional Reflux Conditions and Yields
| Reactant Molar Ratio | Solvent | Catalyst | Reaction Time | Yield |
|---|---|---|---|---|
| 1:1 | Methanol | Acetic acid | 3–4 h | 78–92% |
| 1:1 | Methanol | None | 10 min | 85% |
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid alternative to conventional reflux. In a modified protocol, 4-methoxybenzohydrazide (1 mmol) and 2-hydroxy-3-methoxybenzaldehyde (1 mmol) are dissolved in methanol (10 mL) and irradiated at 100°C for 10–15 minutes. This method reduces reaction times by 90% compared to conventional heating, though yields are slightly lower (55–72%). The microwave’s uniform heating enhances reaction efficiency by accelerating molecular collisions.
Table 2: Microwave vs. Conventional Synthesis
| Method | Temperature | Time | Yield |
|---|---|---|---|
| Conventional reflux | 65°C | 3–4 h | 78–92% |
| Microwave irradiation | 100°C | 10–15 min | 55–72% |
Catalytic Variations and Solvent Systems
Role of Acid Catalysts
The addition of acetic acid (0.1 equiv.) improves yields by protonating the aldehyde’s carbonyl oxygen, enhancing electrophilicity. Neutral conditions (without catalyst) require longer reaction times but avoid potential side reactions, such as ester hydrolysis.
Solvent Optimization
Methanol is the preferred solvent due to its polarity and boiling point (65°C), which balances reaction rate and safety. Ethanol and water have been tested in analogous reactions but result in lower yields (60–70%) due to reduced solubility of reactants.
Purification and Crystallization Techniques
Recrystallization from Methanol
The crude product is dissolved in hot methanol (50–60°C) and filtered to remove insoluble impurities. Slow cooling to room temperature yields needle-like crystals with >98% purity. This method exploits the temperature-dependent solubility of hydrazones in methanol.
Column Chromatography
For highly impure samples, silica gel column chromatography with ethyl acetate/hexane (3:7) eluent achieves >99% purity. However, this method is less cost-effective than recrystallization.
Analytical Characterization
Spectroscopic Analysis
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazone bond (C=N) undergoes hydrolysis under acidic or basic conditions, regenerating the parent hydrazide and aldehyde. This reaction is critical for understanding the compound’s stability in biological systems.
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Conditions : Aqueous HCl (0.1 M) at 60°C for 2 hours.
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Outcome :
Recovery yields of 78–85% for both components were observed, confirming reversible hydrazone formation.
Reduction Reactions
The imine group (C=N) is reduced to an amine (C–N) using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation:
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Conditions : NaBH₄ in methanol (room temperature, 1 hour).
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Outcome :
The reduced product showed enhanced solubility in polar solvents (e.g., DMSO).
Cyclization Reactions
Under acidic conditions, the compound undergoes cyclization to form heterocyclic structures, such as 1,3,4-oxadiazoles:
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Conditions : H₂SO₄ (conc.), 100°C, 4 hours.
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Outcome :
The cyclized product exhibited improved thermal stability (m.p. >250°C).
Metal Chelation
The compound acts as a polydentate ligand, coordinating with transition metals via the hydrazone nitrogen, phenolic oxygen, and carbonyl oxygen :
| Metal Ion | Coordination Sites | Complex Stoichiometry | Application |
|---|---|---|---|
| Cu(II) | N, O (phenolic) | 1:2 (metal:ligand) | Antiglycation agents |
| Fe(III) | N, O (carbonyl) | 1:1 | Antioxidant studies |
Example Reaction with Cu(II):
The Cu(II) complex demonstrated significant antiglycation activity (IC₅₀ = 12.4 μM).
Antiglycation Activity
The compound inhibits advanced glycation end-product (AGE) formation via Schiff base adduct disruption:
| Concentration (μM) | AGE Inhibition (%) | Reference |
|---|---|---|
| 10 | 42.3 ± 1.2 | |
| 50 | 78.9 ± 2.1 |
Mechanistically, the hydrazone competes with reducing sugars for protein-binding sites, preventing cross-linking.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces E→Z isomerization of the hydrazone bond, confirmed by NMR:
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Observation : Downfield shift of N=CH proton from δ 8.80 to δ 8.65 ppm.
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Reversibility : Reverts to E-form in dark conditions over 24 hours.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of benzylidene-4-methoxybenzohydrazide exhibit antimicrobial activities against various pathogens. For instance, studies have shown that certain synthesized hydrazones possess significant inhibition against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Antiglycation Activity
N'-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide has been evaluated for its antiglycation properties. Glycation is a process linked to diabetes complications, where sugars bind to proteins, forming harmful advanced glycation end products (AGEs). Compounds derived from this hydrazone have shown varying degrees of effectiveness in inhibiting protein glycation, with IC50 values indicating their potential as therapeutic agents for diabetes management .
Urease Inhibition
The compound has also been investigated for its urease inhibitory activity, which is crucial in treating conditions like urinary tract infections and gastric ulcers. Studies report that various derivatives demonstrate promising urease inhibition, suggesting their utility in developing new treatments for related diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzene rings significantly influence the compound's potency against various biological targets. For instance, modifications at specific positions on the aromatic rings can enhance or reduce antimicrobial and antiglycation activities .
Antimicrobial Efficacy
A study evaluated a series of hydrazone derivatives, including this compound, against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited potent antimicrobial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
Urease Inhibition
Another investigation focused on the urease inhibitory properties of synthesized hydrazones derived from this compound. The study reported IC50 values ranging from 13.33 µM to 251.74 µM, demonstrating that these compounds could serve as effective urease inhibitors compared to standard drugs like thiourea .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N’-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, thereby blocking its activity. The presence of hydroxy and methoxy groups enhances its binding affinity and specificity towards the target enzyme .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide: Similar structure with a bromine atom substitution.
N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide: Contains an isonicotinohydrazide moiety.
(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Thiazolo-pyrimidine derivatives with similar functional groups.
Uniqueness
N’-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide is unique due to its specific combination of hydroxy, methoxy, and hydrazone functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit enzyme inhibition properties sets it apart from other similar compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is synthesized via Schiff base condensation between 2-hydroxy-4-methoxybenzohydrazide and substituted aldehydes. A typical procedure involves refluxing equimolar amounts of the hydrazide and aldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde) in absolute ethanol for 5–6 hours. Post-reaction, the product is precipitated by adding distilled water and recrystallized from ethanol. Yield optimization may require pH adjustments, temperature control (e.g., 60–80°C), and monitoring via TLC/HPLC .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- FT-IR : Confirms the presence of C=N (1590–1620 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches.
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ 3.8–4.0 ppm).
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with data deposited in the Cambridge Crystallographic Data Centre (CCDC). Hydrogen bonding and π-π stacking interactions are key to stability .
Q. What are the primary biological activities explored for this hydrazide derivative?
- Methodology : Studies focus on insulin-enhancing activity via vanadium(V) complexes, antibacterial/antifungal screening (e.g., against S. aureus and C. albicans), and anti-inflammatory potential. Assays include MIC (Minimum Inhibitory Concentration) tests and molecular docking to evaluate interactions with biological targets like enzymes or receptors .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the structure-activity relationship of this compound?
- Methodology : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, Mulliken charges) to predict reactivity. Molecular docking (using AutoDock Vina or Schrödinger Suite) simulates binding affinities to targets like insulin receptors or DNA gyrase. Comparative analysis with analogs (e.g., fluorinated or chlorinated derivatives) identifies pharmacophoric motifs .
Q. What strategies resolve contradictions in crystallographic data or spectroscopic interpretations?
- Methodology :
- For conflicting NMR/IR data, cross-validate with high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC).
- In crystallography, use twin refinement (SHELXL) for twinned crystals and validate via R-factor convergence (<5%). Discrepancies in bond lengths/angles may arise from solvent effects, resolved by re-measurement under controlled humidity .
Q. How do metal coordination complexes (e.g., Ni(II), V(V)) enhance the compound’s bioactivity?
- Methodology : Synthesize complexes by reacting the hydrazide with metal salts (e.g., VO(acac)₂, NiCl₂) in methanol/water. Characterize via UV-Vis (d-d transitions), ESR (for paramagnetic metals), and cyclic voltammetry. Bioactivity assays reveal enhanced insulin mimicry in vanadium complexes due to redox-active metal centers .
Q. What experimental approaches validate polymorphic forms of the compound, and how do they affect physicochemical properties?
- Methodology : Screen polymorphs via solvent recrystallization (e.g., ethanol vs. DMF). Analyze using PXRD, DSC (melting point variations), and solubility studies. Stability under thermal stress (TGA) and bioavailability differences between forms are critical for pharmaceutical applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
